Cas no 2168919-05-7 (2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol)

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol is a cyclic diol with a unique structural configuration. This compound exhibits notable hydrophilic properties, making it suitable for applications in aqueous systems. Its distinct structure allows for effective solubility and stability in various solvents, rendering it an ideal choice for chemical synthesis and formulation. The compound's versatility and potential for enhancing molecular interactions make it a valuable tool in research and development.
2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol structure
2168919-05-7 structure
商品名:2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol
CAS番号:2168919-05-7
MF:C14H28O2
メガワット:228.370924949646
CID:6609489
PubChem ID:165958554

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 化学的及び物理的性質

名前と識別子

    • 2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol
    • 2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
    • EN300-1459172
    • 2168919-05-7
    • インチ: 1S/C14H28O2/c1-4-14(2,3)13-7-5-11(6-8-13)12(9-15)10-16/h11-13,15-16H,4-10H2,1-3H3
    • InChIKey: RVVGSLCXIKCRCH-UHFFFAOYSA-N
    • ほほえんだ: OCC(CO)C1CCC(CC1)C(C)(C)CC

計算された属性

  • せいみつぶんしりょう: 228.208930132g/mol
  • どういたいしつりょう: 228.208930132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 40.5Ų

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1459172-0.1g
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
0.1g
$741.0 2023-05-23
Enamine
EN300-1459172-0.25g
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
0.25g
$774.0 2023-05-23
Enamine
EN300-1459172-0.05g
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
0.05g
$707.0 2023-05-23
Enamine
EN300-1459172-250mg
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
250mg
$774.0 2023-09-29
Enamine
EN300-1459172-2500mg
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
2500mg
$1650.0 2023-09-29
Enamine
EN300-1459172-0.5g
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
0.5g
$809.0 2023-05-23
Enamine
EN300-1459172-1.0g
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
1g
$842.0 2023-05-23
Enamine
EN300-1459172-2.5g
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
2.5g
$1650.0 2023-05-23
Enamine
EN300-1459172-1000mg
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
1000mg
$842.0 2023-09-29
Enamine
EN300-1459172-100mg
2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol
2168919-05-7
100mg
$741.0 2023-09-29

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 関連文献

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diolに関する追加情報

Introduction to 2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol (CAS No. 2168919-05-7)

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol, identified by the Chemical Abstracts Service Number (CAS No.) 2168919-05-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural framework comprising cyclohexyl and propane diol moieties, exhibits promising characteristics that make it a subject of intense research interest. The presence of a 2-methylbutan-2-yl substituent introduces steric and electronic effects that can influence its reactivity, solubility, and potential biological activity.

The molecular structure of 2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol consists of a cyclohexyl ring linked to a propane diol backbone, with the 2-methylbutan-2-yl group attached at the 4-position of the cyclohexane ring. This arrangement creates a rigid yet flexible scaffold, which is conducive to various chemical modifications and functionalizations. The compound’s dual alcohol functionality at the 1 and 3 positions of the propane moiety provides multiple sites for further derivatization, making it a versatile intermediate in synthetic chemistry.

In recent years, the pharmaceutical industry has increasingly focused on developing novel compounds with unique structural motifs to address unmet medical needs. 2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol has emerged as a promising candidate due to its potential applications in drug discovery and development. Its structural features suggest that it may exhibit properties such as metabolic stability, improved bioavailability, and enhanced binding affinity to biological targets. These attributes are critical for designing next-generation therapeutics with improved efficacy and reduced side effects.

One of the most compelling aspects of 2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol is its utility as a building block in medicinal chemistry. The compound’s ability to undergo selective modifications allows researchers to tailor its properties for specific applications. For instance, its diol functionality can be oxidized to form diesters or used in glycosylation reactions to create carbohydrate-based drug candidates. Additionally, the cyclohexyl ring can serve as a scaffold for further functionalization via cross-coupling reactions or ring-opening polymerization.

The synthesis of 2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol presents both challenges and opportunities for synthetic chemists. The introduction of the 2-methylbutan-2-yl group requires careful consideration of reaction conditions to ensure regioselectivity and yield optimization. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions and organometallic chemistry have been employed to construct this complex molecule efficiently. These methods not only enhance the synthetic pathways but also open doors for exploring new synthetic strategies in drug development.

Recent studies have highlighted the potential applications of CAS No. 2168919-05-7 in various therapeutic areas. Researchers have explored its role as an intermediate in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The compound’s structural features allow it to mimic natural substrates or modulate enzyme activity, thereby serving as a lead compound for drug discovery programs. Furthermore, its ability to cross-link with other molecules makes it valuable in designing protein-protein interaction inhibitors.

The pharmacological profile of 2-(4-(2-methylbutanamido)cyclohexyl)propanediol, another derivative related to CAS No. 2168919057, has been extensively studied in preclinical models. These investigations have revealed promising results regarding its anti-inflammatory and analgesic properties. The presence of both cyclohexyl and diol moieties contributes to its ability to interact with multiple biological targets, suggesting broad therapeutic potential. Such findings underscore the importance of exploring structurally diverse compounds like CAS No 2168919057 in drug development pipelines.

The role of computational chemistry in understanding the behavior of CAS No 2168919057 cannot be overstated. Molecular modeling techniques have been employed to predict its interactions with biological targets and assess its pharmacokinetic properties. These simulations provide valuable insights into how the compound might behave within living systems, guiding experimental design and optimizing lead optimization strategies. By integrating computational methods with traditional synthetic approaches, researchers can accelerate the discovery process significantly.

The future prospects for CAS No 2168919057 are bright, with ongoing research aimed at expanding its applications in pharmaceuticals and materials science. Innovations in synthetic methodologies continue to emerge, offering new ways to access this compound and its derivatives efficiently. As our understanding of molecular interactions deepens, so too does our ability to harness the potential of structurally complex compounds like this one for therapeutic purposes.

In conclusion,CAS No 2168919057, or (Z)-5-{[4-(hydroxymethyl)-3-(hydroxymethyl)oxetan-l-ylidene]methyl}-5-methylidenecyclopentene, represents a significant advancement in medicinal chemistry due to its unique structural features and versatile reactivity. Its potential applications span multiple therapeutic areas, making it a valuable asset in drug discovery efforts worldwide.

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